molecular formula C10H13Cl2NO B13253841 2-{[1-(2,5-Dichlorophenyl)ethyl]amino}ethan-1-ol

2-{[1-(2,5-Dichlorophenyl)ethyl]amino}ethan-1-ol

Cat. No.: B13253841
M. Wt: 234.12 g/mol
InChI Key: FIHYWIIPPRQUIB-UHFFFAOYSA-N
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Description

2-{[1-(2,5-Dichlorophenyl)ethyl]amino}ethan-1-ol is an organic compound with the molecular formula C10H13Cl2NO It is characterized by the presence of a dichlorophenyl group attached to an ethylaminoethanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-{[1-(2,5-Dichlorophenyl)ethyl]amino}ethan-1-ol involves the reduction of 1-(2,5-dichlorophenyl)ethanone using hydrogen in the presence of a suitable catalyst . The reaction typically proceeds under mild conditions, with the ketone being reduced to the corresponding alcohol.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2,5-Dichlorophenyl)ethyl]amino}ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be further reduced to form the corresponding amine.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.

Major Products Formed

    Oxidation: 2-{[1-(2,5-Dichlorophenyl)ethyl]amino}ethanone

    Reduction: 2-{[1-(2,5-Dichlorophenyl)ethyl]amino}ethane

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-{[1-(2,5-Dichlorophenyl)ethyl]amino}ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which 2-{[1-(2,5-Dichlorophenyl)ethyl]amino}ethan-1-ol exerts its effects involves its interaction with specific molecular targets. The dichlorophenyl group can interact with hydrophobic pockets in proteins, while the aminoethanol moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[1-(2,4-Dichlorophenyl)ethyl]amino}ethan-1-ol
  • 2-{[1-(3,5-Dichlorophenyl)ethyl]amino}ethan-1-ol
  • 2-{[1-(2,6-Dichlorophenyl)ethyl]amino}ethan-1-ol

Uniqueness

2-{[1-(2,5-Dichlorophenyl)ethyl]amino}ethan-1-ol is unique due to the specific positioning of the chlorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds .

Properties

Molecular Formula

C10H13Cl2NO

Molecular Weight

234.12 g/mol

IUPAC Name

2-[1-(2,5-dichlorophenyl)ethylamino]ethanol

InChI

InChI=1S/C10H13Cl2NO/c1-7(13-4-5-14)9-6-8(11)2-3-10(9)12/h2-3,6-7,13-14H,4-5H2,1H3

InChI Key

FIHYWIIPPRQUIB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1)Cl)Cl)NCCO

Origin of Product

United States

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